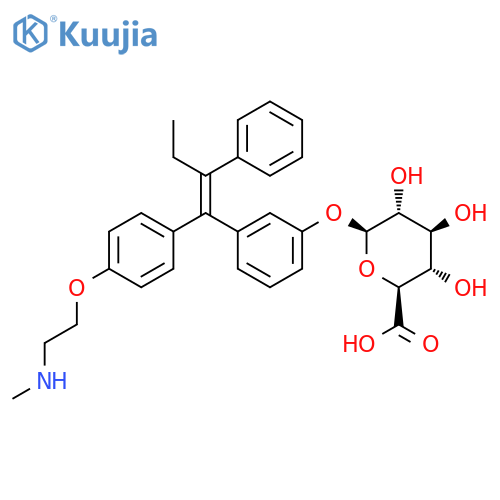Cas no 206440-83-7 (N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide)

N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid
- A-D-Glucuronide
- DTXSID40747563
- 3-[(1E)-1-[4-[2-(MethylaMino)ethoxy]phenyl]-2-phenyl-1-but
- 206440-83-7
- N-DESMETHYL-3-HYDROXY TAMOXIFEN O-BETA-D-GLUCURONIDE
- N-Desmethyl-3-hydroxy Tamoxifen O-
- 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
-
- インチ: InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1
- InChIKey: BSCUKTJLQVNCRL-QXBBUDDSSA-N
- SMILES: CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
計算された属性
- 精确分子量: 549.23626707g/mol
- 同位素质量: 549.23626707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 40
- 回転可能化学結合数: 11
- 複雑さ: 822
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 138Ų
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D292250-5mg |
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide |
206440-83-7 | 5mg |
$1918.00 | 2023-05-18 | ||
| TRC | D292250-0.5mg |
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide |
206440-83-7 | 0.5mg |
$ 220.00 | 2023-02-02 | ||
| TRC | D292250-.5mg |
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide |
206440-83-7 | 5mg |
$253.00 | 2023-05-18 |
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronideに関する追加情報
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide: A Comprehensive Overview
N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide (CAS No. 206440-83-7) is a significant compound in the field of pharmacology and oncology, particularly in the study and treatment of breast cancer. This compound is a metabolite of tamoxifen, a well-known antiestrogenic agent widely used in the treatment and prevention of hormone receptor-positive breast cancer. The structure of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide includes a desmethylated tamoxifen moiety conjugated with a glucuronic acid group, which plays a crucial role in its pharmacokinetics and biological activity.
The synthesis and characterization of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide have been extensively studied to understand its role in tamoxifen metabolism. Recent studies have highlighted its importance as an active metabolite, contributing to the overall efficacy of tamoxifen in cancer therapy. The glucuronidation process, mediated by UDP-glucuronosyltransferases (UGTs), is a key step in the detoxification and elimination of tamoxifen derivatives, ensuring their safe clearance from the body while maintaining therapeutic activity.
One of the most intriguing aspects of N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide is its potential as a biomarker for monitoring tamoxifen therapy. Researchers have explored its levels in plasma and urine as indicators of drug response and patient outcomes. For instance, studies have shown that higher concentrations of this metabolite correlate with better therapeutic responses in breast cancer patients, suggesting its role as a predictive marker for treatment efficacy.
In terms of pharmacodynamics, N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide exhibits selective estrogen receptor modulation (SERM) activity, similar to tamoxifen but with potentially enhanced specificity and reduced side effects. Recent preclinical studies have demonstrated its ability to inhibit the growth of estrogen-dependent breast cancer cells without significantly affecting normal cellular functions, making it a promising candidate for targeted therapies.
The development of analytical methods for quantifying N-Desmethyl-3-hydroxy Tamoxifen O-beta-D-glucuronide in biological samples has also advanced significantly. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled precise determination of this compound in complex matrices, facilitating its use in clinical trials and pharmacokinetic studies.
Moreover, the exploration of combination therapies involving N-desmethyl-tamoxifen derivatives has opened new avenues for cancer treatment. By combining this compound with other anticancer agents or targeted therapies, researchers aim to enhance antitumor efficacy while minimizing adverse effects. Early results from such combinations show synergistic effects, particularly in overcoming drug resistance in advanced breast cancer models.
In conclusion, N-desmethyl-tamoxifen o-beta-d-glucuronide represents a critical area of research in oncology, offering insights into tamoxifen metabolism, therapeutic efficacy, and personalized medicine approaches. As ongoing studies continue to unravel its mechanisms and applications, this compound holds great promise for improving outcomes in breast cancer patients worldwide.
206440-83-7 (N-Desmethyl-3-hydroxy Tamoxifen O-β-D-Glucuronide) Related Products
- 165460-33-3((E)-3-Hydroxy Tamoxifen O-β-D-Glucuronide)
- 152764-51-7((E)-4-Hydroxy Tamoxifen O-b-D-Glucuronide (>90%))
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 101043-37-2(Microcystin-LR)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)




